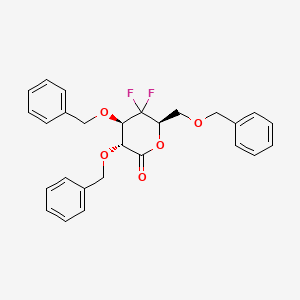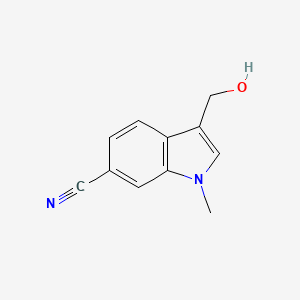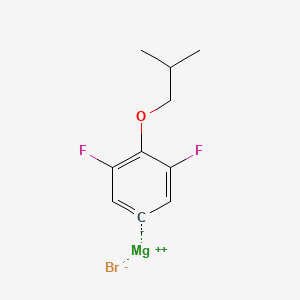
(3,5-Difluoro-4-i-butyloxyphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluoro-4-iso-butyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their reactivity and utility in forming carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules due to its ability to act as a nucleophile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3,5-difluoro-4-iso-butyloxyphenyl)magnesium bromide typically involves the reaction of 3,5-difluoro-4-iso-butyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.
Industrial Production Methods: On an industrial scale, the production of this Grignard reagent follows similar principles but with enhanced safety and efficiency measures. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds smoothly and to detect any potential issues early.
Purification: The final product is often purified by distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluoro-4-iso-butyloxyphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Catalysts: Sometimes, catalysts like palladium or nickel are used in coupling reactions.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: Complex organic molecules formed through coupling reactions.
Scientific Research Applications
(3,5-Difluoro-4-iso-butyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-difluoro-4-iso-butyloxyphenyl)magnesium bromide involves its role as a nucleophile. The compound donates electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include:
Carbonyl Groups: The Grignard reagent attacks the carbonyl carbon, leading to the formation of alcohols.
Halides: It can displace halides in substitution reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the difluoro and iso-butyloxy groups.
3,5-Difluorophenylmagnesium Bromide: Similar structure but without the iso-butyloxy group.
Uniqueness:
Functional Groups: The presence of both difluoro and iso-butyloxy groups makes (3,5-difluoro-4-iso-butyloxyphenyl)magnesium bromide unique, providing distinct reactivity and selectivity in chemical reactions.
Reactivity: The compound’s specific structure allows for unique interactions with various substrates, making it valuable in the synthesis of complex molecules.
Properties
Molecular Formula |
C10H11BrF2MgO |
|---|---|
Molecular Weight |
289.40 g/mol |
IUPAC Name |
magnesium;1,3-difluoro-2-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-7(2)6-13-10-8(11)4-3-5-9(10)12;;/h4-5,7H,6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
QBNYOMSYARDQPY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


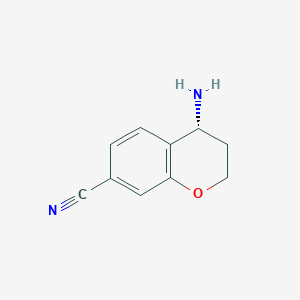


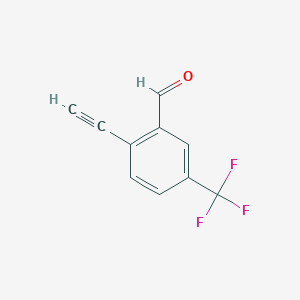
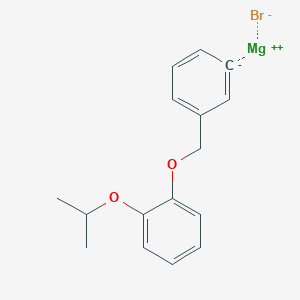
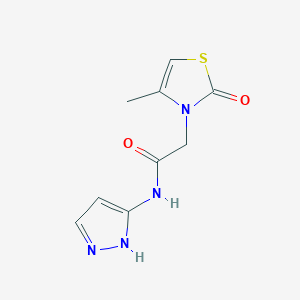

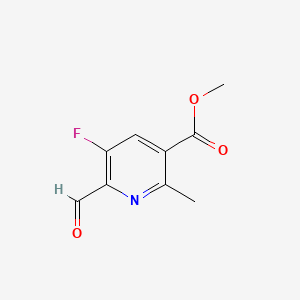
![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)

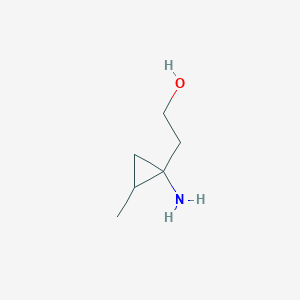
![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
